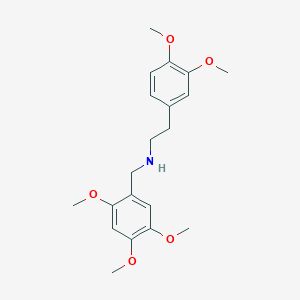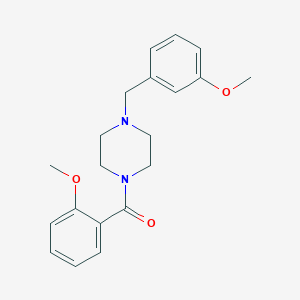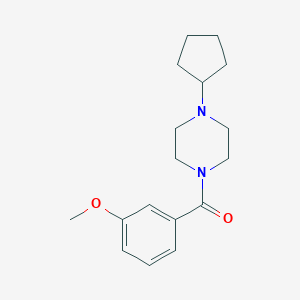![molecular formula C22H24BrN3O3S B445025 ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B445025.png)
ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of pyrazole, benzoyl, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by its coupling with a benzoyl chloride derivative. The final step involves the esterification of the thiophene carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution of the bromine atom can introduce various functional groups .
Applications De Recherche Scientifique
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole and thiophene moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine .
Uniqueness
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of pyrazole, benzoyl, and thiophene moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H24BrN3O3S |
|---|---|
Poids moléculaire |
490.4g/mol |
Nom IUPAC |
ethyl 2-[[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24BrN3O3S/c1-6-29-22(28)18-12(2)15(5)30-21(18)24-20(27)17-9-7-16(8-10-17)11-26-14(4)19(23)13(3)25-26/h7-10H,6,11H2,1-5H3,(H,24,27) |
Clé InChI |
PDNQTBVCZZLIIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444943.png)







![N-[(2-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B444959.png)
![ethyl 2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carboxylate](/img/structure/B444960.png)
![Methyl 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B444961.png)
![N-tert-butyl-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444963.png)
![Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B444964.png)
